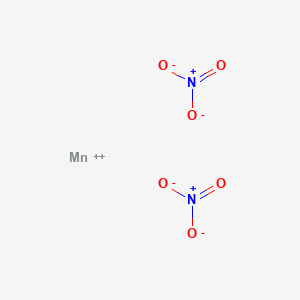

Manganese nitrate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of manganese nitrate involves several innovative approaches, including microwave synthesis, which has proven superior to conventional nitration methods. Microwave synthesis allows for reduced synthesis temperature and holding time, making it more industrially viable. The nitration atmosphere typically involves a mixture of nitrogen and hydrogen gases, where the presence of hydrogen accelerates the nitration process and purifies oxygen impurities (Huang, Li, & Peng, 2007).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be intricate. For example, manganese oxide, synthesized and dispersed on carbon nanotubes, demonstrates significant capacitive behavior, which is essential for applications in supercapacitors. The specific capacitance and charge-discharge cycle stability of these composites highlight the importance of molecular structure in determining the material's applicability (Fan et al., 2006).

Chemical Reactions and Properties

This compound acts as a precursor for various manganese compounds. For instance, nano-sized manganese oxide particles have shown efficient catalytic activity towards water oxidation and the epoxidation of olefins, indicating the compound's versatility in chemical reactions (Najafpour et al., 2012). Moreover, manganese nitride synthesized from this compound serves as a high-performance electrocatalyst in the oxygen evolution reaction, demonstrating its chemical reactivity and application in energy conversion processes (Walter et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as manganese dioxide, are characterized by techniques including X-ray diffraction and scanning electron microscopy. These properties are crucial for evaluating the material's suitability for specific applications, such as in charge storage where manganese dioxide nanosheets have shown remarkable specific capacitance (Moazami et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound derivatives play a significant role in their catalytic activities. For instance, porous manganese oxides synthesized via citric acid solution combustion have been applied for catalytic oxidation of benzene, demonstrating the impact of physicochemical properties like surface area and reducibility on catalytic performance (Guo et al., 2020).

Applications De Recherche Scientifique

Synthesis and Catalysis

Nano-Sized Manganese Oxide Production : Manganese nitrate decomposes at 100 °C to form nano-sized manganese oxides. These oxides demonstrate efficient catalytic activity in water oxidation and the epoxidation of olefins, using cerium(IV) ammonium nitrate and hydrogen peroxide respectively (Najafpour et al., 2012).

Thermal Decomposition Studies : The thermal decomposition of this compound is significant in the tantalum capacitor industry. Studies comparing the crystalline phase and form of resulting manganese oxides show variations in electrical resistivity based on the pyrolysis conditions (Rogers & Cossins, 1993).

Agriculture and Plant Studies

- Impact on Non-Nodulated Plants : Manganese nanoparticles, including those derived from this compound, were compared with manganese sulfate in their effects on mung bean plants. These studies suggest potential for manganese nanoparticles as nanofertilizers, enhancing nitrogen assimilation without notable toxicity (Pradhan et al., 2014).

Materials Science

Magnetic Manganese Ferrites : Magnetic manganese ferrites synthesized using this compound have potential as ozonation catalysts. Their magnetic properties facilitate recovery from treatment systems (Desai et al., 2019).

Manganese Oxide/CNT Composites : Manganese oxide synthesized from manganese nitrates and dispersed on carbon nanotube matrices show promise as supercapacitive materials due to their excellent charge-discharge cycle stability and specific capacitance (Fan et al., 2006).

Environmental Applications

- Remediation of Groundwater Contamination : A study on a mixotrophic denitrifying bacterium Cupriavidus sp. HY129, which utilizes this compound, highlights its ability in remediating groundwater contaminated with nitrate and manganese (Bai et al., 2020).

General Applications

Selective Catalytic Reduction : Manganese-promoted active carbons, prepared from this compound, are effective catalysts for selective catalytic reduction with ammonia. The activity and stability of these catalysts depend on the preparation procedure and choice of precursors (Grzybek et al., 1999).

Catalysis in Oxidation and Reduction Reactions : Mn3O4 manganese oxides, known for their catalytic activity in various oxidation and reduction reactions, can be synthesized from this compound. They are explored for applications like decomposition of waste gases and selective reduction of nitrobenzene (Zhao et al., 2008).

Mécanisme D'action

Target of Action

Manganese nitrate primarily targets nitrogen and manganese cycles in the environment . It plays a significant role in the oxidation of nitrite (NO2−) to form nitrate (NO3−) . This process is particularly important in geochemical interactions and the cycling of these elements in the environment .

Mode of Action

This compound interacts with its targets through a series of redox reactions. In the presence of this compound, nitrite (NO2−) is oxidized to form nitrate (NO3−) in a process facilitated by Mn(III)-pyrophosphate . This process involves a one-electron transfer reaction, occurring in two steps. First, nitrous acid (HNO2) is oxidized to nitrogen dioxide (·NO2), a free radical, via a hydrogen atom transfer (HAT) reaction. Then, ·NO2 reacts with a second Mn(III)-pyrophosphate complex to form the nitronium ion (NO2+), which quickly reacts with water to form nitrate (NO3−) .

Biochemical Pathways

This compound affects the biochemical pathways of nitrogen and manganese. It mediates the oxidation of nitrite to nitrate, influencing the nitrogen cycle . Additionally, it plays a role in the manganese cycle, as it can be a precursor to the oxides of manganese . These processes can have significant impacts on the environmental cycling of these elements .

Pharmacokinetics

It’s known that this compound is soluble in water , which could influence its distribution and movement in the environment.

Result of Action

The primary result of this compound’s action is the transformation of nitrite into nitrate . This process can have significant environmental implications, as nitrate is a key nutrient for many organisms and plays a crucial role in various biological processes. Additionally, the formation of manganese oxides from this compound can impact the geochemical cycling of manganese .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water is necessary for the solubility and subsequent reactions of this compound . Additionally, the presence of other elements or compounds, such as nitrite, is required for the redox reactions facilitated by this compound . Human activities, such as the use of fertilizers, can also impact the concentrations of nitrate and manganese in the environment, thereby influencing the action of this compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

manganese(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVBAHRSNUNMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnN2O6, Mn(NO3)2 | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | manganese(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890659 | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Manganese nitrate appears as a white crystalline solid. Denser than water. May ignite on contact with organic matter. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colorless hygroscopic solid; [Merck Index] White crystals; [CAMEO] 50% Aqueous solution: Pink liquid with an acidic odor; [Alfa Aesar MSDS] | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10377-66-9 | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Manganese nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I389H78514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

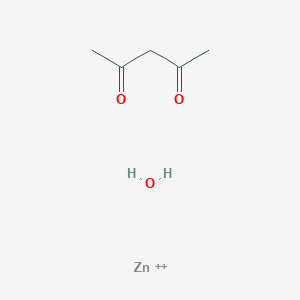

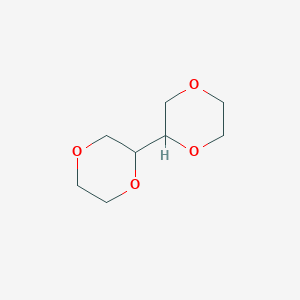

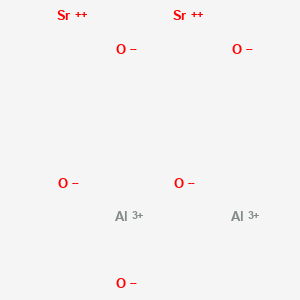

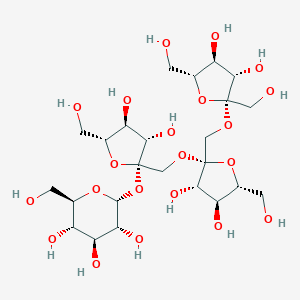

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

ANone: The molecular formula of manganese(II) nitrate is Mn(NO3)2 and its molecular weight is 178.95 g/mol.

A: Common techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) to visualize morphology, and X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and oxidation states. []

A: Different precursors like manganese nitrate, manganese acetate, and manganese chloride can lead to distinct manganese oxide phases with varying catalytic activities. For instance, this compound favors the formation of Mn-Cr-O mixed phases on stainless steel, while manganese acetate predominantly forms Mn2O3. []

A: Yes, this compound doping can improve the properties of various materials. For example, doping PMN-PZT ceramics with this compound solution increases their pyroelectric coefficient and reduces dielectric loss. []

A: this compound is a common precursor for synthesizing manganese oxide catalysts via methods like impregnation or thermal decomposition. The resulting manganese oxides exhibit catalytic activity in various reactions, including the oxidation of toluene [] and ethyl acetate. []

A: Factors like calcination temperature [], manganese loading [], and the presence of dopants (e.g., cerium []) significantly impact the catalyst's surface area, pore structure, and active site concentration, thereby influencing its activity.

A: Yes, this compound is used in the preparation of catalysts for flue gas treatment. For instance, MnOx/La-Al2O3 catalysts derived from this compound exhibit excellent activity for toluene oxidation, a common air pollutant. [] Additionally, Mn-Ce supported catalysts prepared from this compound demonstrate promising low-temperature activity for the selective catalytic reduction (SCR) of NOx with NH3, contributing to the abatement of NOx emissions. []

A: this compound solutions can undergo aging, leading to the formation of impurities like manganese oxides and nitrides. This affects the quality of manganese dioxide coatings produced from these solutions, particularly in the manufacturing of capacitors. [, ]

A: One approach is to refine this compound solutions by precipitating out impurities like calcium and magnesium oxalates. This process helps in recovering manganese and reducing waste. []

A: While manganese is an essential nutrient, excessive manganese exposure can have adverse effects. Therefore, responsible waste management and recycling strategies are crucial. [] One study focuses on using manganese-containing waste liquor from hydroquinone production to prepare this compound, lithium sulfate, and ammonium nitrate, highlighting resource recovery and waste reduction. []

ANone: Research is focused on:

- Developing novel manganese oxide catalysts derived from this compound for applications like CO oxidation [], low-temperature SCR of NOx [], and volatile organic compound removal.

- Exploring the use of this compound in synthesizing advanced materials like LiMn2O4 cathode materials for lithium-ion batteries. [, ]

- Investigating the potential of this compound in energy storage applications, such as in phase change materials (PCMs) incorporated into activated carbon. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.